N-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methylbenzene-1-sulfonyl)acetamide
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Overview
Description
N-(2,5-Dioxopyrrolidin-1-yl)-N-tosylacetamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidinone ring and a tosyl group, which contribute to its reactivity and versatility in chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dioxopyrrolidin-1-yl)-N-tosylacetamide typically involves the reaction of tosyl chloride with N-hydroxysuccinimide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dioxopyrrolidin-1-yl)-N-tosylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrrolidinone ring.
Cyclization Reactions: The presence of reactive sites allows for intramolecular cyclization, forming complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidinone derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
N-(2,5-Dioxopyrrolidin-1-yl)-N-tosylacetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of N-(2,5-Dioxopyrrolidin-1-yl)-N-tosylacetamide involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the presence of the tosyl group, which acts as a good leaving group, facilitating nucleophilic substitution reactions. The compound can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,5-Dioxopyrrolidin-1-yl)acetamide: Lacks the tosyl group, resulting in different reactivity and applications.
N-(2,5-Dioxopyrrolidin-1-yl)propanamide: Features a propanamide group instead of an acetamide group, affecting its chemical properties and biological activity
Uniqueness
N-(2,5-Dioxopyrrolidin-1-yl)-N-tosylacetamide is unique due to the presence of both the pyrrolidinone ring and the tosyl group, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various scientific fields .
Properties
CAS No. |
92634-71-4 |
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Molecular Formula |
C13H14N2O5S |
Molecular Weight |
310.33 g/mol |
IUPAC Name |
N-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylphenyl)sulfonylacetamide |
InChI |
InChI=1S/C13H14N2O5S/c1-9-3-5-11(6-4-9)21(19,20)15(10(2)16)14-12(17)7-8-13(14)18/h3-6H,7-8H2,1-2H3 |
InChI Key |
QRMIKWZVSPNOMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C(=O)C)N2C(=O)CCC2=O |
Origin of Product |
United States |
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